8-アミノキノリン-6-オール

概要

説明

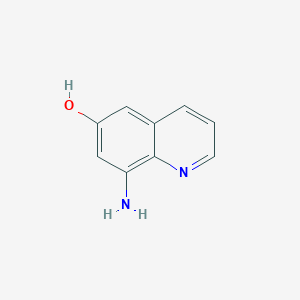

8-Aminoquinolin-6-ol is a chemical compound with the molecular formula C9H8N2O. It is a derivative of quinoline, characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 6th position on the quinoline ring. This compound is known for its pale yellow solid appearance and has been studied for various applications in medicinal and synthetic organic chemistry .

科学的研究の応用

8-Aminoquinolin-6-ol has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives used in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

The primary targets of 8-Aminoquinolin-6-ol, a member of the 8-aminoquinoline family, are the liver stages of Plasmodium infections . These compounds are effective against multiple life-cycle stages of the plasmodia that infect humans . They are administered for radical cure and presumptive antirelapse therapy against relapsing malaria .

Mode of Action

It is suggested that the mitochondria may be the biological target of this compound . Specifically, it accumulates within the mitochondria, resulting in swelling and structural changes within the inner membranes .

Biochemical Pathways

8-Aminoquinolin-6-ol affects the biochemical pathways of the malaria parasite. It is effective against the exo-erythrocytic liver stages of the malaria parasite, which is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .

Pharmacokinetics

The pharmacokinetic properties of 8-Aminoquinolin-6-ol are similar to those of primaquine, a prototype 8-aminoquinoline drug . Primaquine has a much shorter elimination half-life compared to tafenoquine, another 8-aminoquinoline (6 hours vs 14 days) . Excretion studies using 14 C-labeled primaquine demonstrated that 64% of the radio label was found in the urine within 143 hours after an oral dose .

Result of Action

The result of the action of 8-Aminoquinolin-6-ol is the prevention of infection or relapse, cure of disease, and prevention of transmission of the infection . It kills asexual blood stages and sterilizes the sexual-stage gametocytes .

Action Environment

The efficacy and stability of 8-Aminoquinolin-6-ol can be influenced by environmental factors. One of the major factors is the presence of glucose-6-phosphate dehydrogenase (G6PD) deficiency in individuals . This is a common genetic abnormality in human beings, especially where malaria is or has been endemic . The hemolytic toxicity of many 8-aminoquinolines, including 8-Aminoquinolin-6-ol, is a major concern in G6PD-deficient individuals .

生化学分析

Biochemical Properties

8-Aminoquinolin-6-ol interacts with various enzymes and proteins. It is known that 8-aminoquinolines, including 8-Aminoquinolin-6-ol, have activity against multiple life-cycle stages of the plasmodia that infect humans

Cellular Effects

The effects of 8-Aminoquinolin-6-ol on various types of cells and cellular processes are complex. It has been suggested that 8-aminoquinolines may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 8-Aminoquinolin-6-ol at different dosages in animal models have not been extensively studied

Metabolic Pathways

It is known that 8-aminoquinolines, including 8-Aminoquinolin-6-ol, can interact with glucose-6-phosphate dehydrogenase (G6PD)

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinolin-6-ol typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitro isomer is subsequently reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods: Industrial production methods for 8-Aminoquinolin-6-ol may involve large-scale nitration and reduction processes, utilizing efficient separation techniques to isolate the desired isomer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Types of Reactions: 8-Aminoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can further modify the amino and hydroxyl groups.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin powder and hydrochloric acid are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.

類似化合物との比較

8-Aminoquinoline: A structurally similar compound with an amino group at the 8th position.

8-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 8th position.

Primaquine and Tafenoquine: Derivatives of 8-Aminoquinolin-6-ol used as antimalarial drugs.

Uniqueness: 8-Aminoquinolin-6-ol is unique due to the presence of both amino and hydroxyl groups on the quinoline ring, which allows for diverse chemical modifications and applications in various fields.

生物活性

8-Aminoquinolin-6-ol, a member of the aminoquinoline family, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its amino and hydroxyl functional groups attached to a quinoline structure, exhibits significant potential in various therapeutic applications including antimalarial and neuroprotective activities.

Chemical Structure and Properties

The molecular formula of 8-aminoquinolin-6-ol is C9H8N2O. The presence of the amino and hydroxyl groups enhances its reactivity and biological properties, making it an interesting candidate for drug development. Its structural characteristics are summarized in the table below:

| Property | Description |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 164.17 g/mol |

| Functional Groups | Amino (-NH2), Hydroxyl (-OH) |

| Core Structure | Quinoline Ring |

Antimalarial Properties

8-Aminoquinolin-6-ol has been identified as a promising agent in the treatment of malaria, particularly against Plasmodium vivax. The compound functions by targeting latent malaria forms, which can lead to relapses if not adequately treated. Historical data indicate that derivatives of 8-aminoquinolines have been crucial in malaria therapy, with primaquine being a notable example that has been used since the mid-20th century . Recent advancements include tafenoquine, a newer derivative that has shown efficacy against all malaria types while minimizing hemolytic toxicity in patients with G6PD deficiency .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of 8-aminoquinolin-6-ol and its metal complexes. Studies involving synthetic 8-aminoquinoline–uracil copper complexes demonstrated significant protective effects against oxidative stress-induced apoptosis in neuroblastoma cells. These complexes were found to restore cell survival, alleviate apoptotic cascades, and maintain mitochondrial function by modulating key signaling pathways such as SIRT1/3-FOXO3a .

Case Studies

- Antimalarial Efficacy : A study evaluated the effectiveness of various 8-aminoquinoline compounds against sporozoites of Plasmodium cynomolgi in rhesus monkeys, demonstrating their potential for radical cure .

- Neuroprotection : In vitro studies on SH-SY5Y cells treated with hydrogen peroxide showed that 8-aminoquinoline–uracil copper complexes significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial membrane potential, indicating their role as neuroprotective agents against oxidative damage .

- Alzheimer's Disease Models : Research on hybrid compounds combining 8-aminoquinoline with melatonin revealed promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease treatment .

Summary of Findings

The biological activities of 8-aminoquinolin-6-ol are extensive and varied:

特性

IUPAC Name |

8-aminoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAFKWKVRFZBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288258 | |

| Record name | 8-Amino-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-16-6 | |

| Record name | 7402-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Amino-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7402-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。